molecular formula C11H17NO4S B15288631 N-Ethyl-N-(3-sulfopropyl)-M-aminophenol

N-Ethyl-N-(3-sulfopropyl)-M-aminophenol

Cat. No.: B15288631
M. Wt: 259.32 g/mol
InChI Key: GTOULQYGKMWNOK-UHFFFAOYSA-N
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Description

N-Ethyl-N-(3-sulfopropyl)-M-aminophenol is an organic compound known for its applications in various scientific fields. It is a derivative of aminophenol, characterized by the presence of an ethyl group, a sulfopropyl group, and an aminophenol moiety. This compound is often used in biochemical assays and as a reagent in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(3-sulfopropyl)-M-aminophenol typically involves the reaction of m-aminophenol with ethyl bromide and 3-chloropropane-1-sulfonic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of m-aminophenol attacks the ethyl bromide, followed by the addition of the sulfopropyl group.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(3-sulfopropyl)-M-aminophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Ethyl-N-(3-sulfopropyl)-M-aminophenol is widely used in scientific research due to its versatility:

    Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

    Biology: The compound is employed in biochemical assays to detect and quantify various biomolecules.

    Medicine: It is used in diagnostic kits for the detection of diseases.

    Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(3-sulfopropyl)-M-aminophenol involves its interaction with specific molecular targets. In biochemical assays, it acts as a chromogenic substrate, where it undergoes enzymatic reactions to produce a colored product. This color change is then measured to determine the concentration of the target analyte.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline
  • N-Ethyl-N-(3-sulfopropyl)-m-anisidine

Uniqueness

N-Ethyl-N-(3-sulfopropyl)-M-aminophenol is unique due to its specific functional groups, which confer distinct chemical reactivity and applications. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain biochemical assays and industrial applications.

Properties

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

3-(N-ethyl-3-hydroxyanilino)propane-1-sulfonic acid

InChI

InChI=1S/C11H17NO4S/c1-2-12(7-4-8-17(14,15)16)10-5-3-6-11(13)9-10/h3,5-6,9,13H,2,4,7-8H2,1H3,(H,14,15,16)

InChI Key

GTOULQYGKMWNOK-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCS(=O)(=O)O)C1=CC(=CC=C1)O

Origin of Product

United States

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